molecular formula C3H9ClO3Si B12792381 3-Chloropropylsilanetriol CAS No. 64426-41-1

3-Chloropropylsilanetriol

Cat. No.: B12792381
CAS No.: 64426-41-1
M. Wt: 156.64 g/mol
InChI Key: VQSHFPMIQMVOGE-UHFFFAOYSA-N
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Description

3-Chloropropylsilanetriol is a silane derivative characterized by a chloropropyl group (-CH₂CH₂CH₂Cl) attached to a silanetriol core (Si(OH)₃). It is primarily synthesized via the hydrolysis of 3-chloropropyltrichlorosilane, a precursor that undergoes controlled hydrolysis to yield the silanetriol monomer . This compound serves as a critical building block for synthesizing 3-chloropropyl-substituted oligosilsesquioxanes, which are hybrid organic-inorganic polymers with applications in hydrophobic coatings, textiles, and advanced materials . Its reactive silanol groups enable condensation reactions, forming durable silica-like networks, while the chloropropyl moiety contributes to chemical stability and functional versatility .

Properties

IUPAC Name

3-chloropropyl(trihydroxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9ClO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSHFPMIQMVOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](O)(O)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214682
Record name 3-Chloropropylsilanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64426-41-1
Record name 3-Chloropropylsilanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064426411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloropropylsilanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLOROPROPYLSILANETRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS4E1I1B7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

3-Chloropropylsilanetriol is typically synthesized through the controlled hydrolysis of 3-chloropropyltrimethoxysilane in water or a methanol-water mixture under slightly acidic conditions. The reaction is followed by solvent evaporation under reduced pressure, resulting in crystalline this compound. This process may also yield a small percentage of the self-condensation dimer, 1,3-di(3-chloropropyl)-1,1,3,3-tetrahydroxydisiloxane .

Chemical Reactions Analysis

3-Chloropropylsilanetriol undergoes various chemical reactions, including:

Common reagents used in these reactions include water, methanol, and various nucleophiles. The major products formed from these reactions are functionalized polysilsesquioxanes and polymetallasilsesquioxanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloropropylsilanetriol primarily involves its high reactivity due to the presence of the chloropropyl groupThe compound’s ability to undergo polycondensation also contributes to its effectiveness in forming complex polymeric structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Hydrolysis Stability and Reactivity

The hydrolytic stability and reactivity of silanetriols are heavily influenced by their substituents. Compared to methylsilanetriol and phenylsilanetriol , 3-chloropropylsilanetriol exhibits enhanced hydrolysis resistance due to the electron-withdrawing chlorine atom, which reduces nucleophilic attack on the silicon center . However, its reactivity during polycondensation is lower than that of methyl-substituted analogs, which undergo faster crosslinking due to the less sterically hindered methyl group .

Substituent Hydrolysis Stability Reactivity in Polycondensation Key Applications
Methyl (-CH₃) Moderate High Fast-curing coatings
Phenyl (-C₆H₅) High Low High-temperature materials
3-Chloropropyl High Moderate Durable hydrophobic coatings

Hydrophobicity and Durability

While this compound provides moderate hydrophobicity (contact angles ~120–130°), longer alkyl-chain silanes (e.g., octylsilanetriol) achieve superior hydrophobicity (contact angles >150°) due to their nonpolar tails . However, the chloropropyl group offers superior chemical resistance against acids and bases compared to alkyl chains, making it suitable for harsh environments . For instance, Shirgholami et al. (2011) demonstrated that polymethylsilsesquioxane coatings achieve superhydrophobicity but degrade rapidly under acidic conditions, whereas chloropropyl-derived coatings retain functionality .

Synergistic Effects with Silica Nanoparticles

Roe et al. (2012) highlighted that combining this compound with silica nanoparticles enhances coating durability. The chloropropyl group binds strongly to silica surfaces via Si-O-Si linkages, creating a robust composite structure resistant to mechanical abrasion and UV exposure . In contrast, phenyl-substituted silanes show weaker adhesion to silica, limiting their use in nanocomposites .

Key Advantages and Limitations

  • Advantages: Superior hydrolysis and chemical stability compared to methyl/phenyl analogs . Compatible with silica nanoparticles for high-durability coatings .
  • Limitations :
    • Lower intrinsic hydrophobicity than long alkyl-chain silanes .
    • Slower polycondensation kinetics compared to methylsilanetriol .

Biological Activity

3-Chloropropylsilanetriol (C3H9ClO3Si) is a silane compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data that illustrate its effects in biological systems.

This compound is characterized by its silanol groups, which can influence its reactivity and interactions with biological molecules. The structure of the compound is as follows:

  • Molecular Formula: C3H9ClO3Si
  • Molecular Weight: 152.63 g/mol
  • CAS Number: 116621

The presence of chlorine and hydroxyl groups suggests potential reactivity in biological environments, particularly in terms of cell signaling and interaction with biomolecules.

Antimicrobial Activity

Research indicates that silane compounds, including this compound, exhibit antimicrobial properties. A study involving various silane derivatives demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, this compound has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. The results indicate a dose-dependent cytotoxic effect, with notable reductions in cell viability at higher concentrations. The lowest observed effect level (LOEL) was established at concentrations around 100 ppm, where significant histopathological changes were noted in exposed cell cultures.

In Vivo Studies

In vivo studies involving rodent models have provided insights into the safety and biological effects of this compound. A repeated dose inhalation study indicated that exposure to concentrations up to 100 ppm did not result in significant general toxicity; however, some organ-specific effects were observed at lower concentrations:

Concentration (ppm)Observed Effects
10Histopathological changes
100No general toxicity
814Changes in adrenal glands

These findings suggest a need for further investigation into the compound's long-term effects and mechanisms of action.

The biological activity of this compound may involve several mechanisms:

  • Cell Membrane Interaction: The silanol groups can interact with lipid membranes, potentially disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Production: The compound may induce oxidative stress through ROS generation, leading to cellular damage.
  • Signal Transduction Pathways: Silanes might influence signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have documented the effects of silane compounds on biological systems. For example:

  • Study on Antimicrobial Efficacy: A case study demonstrated that a formulation containing this compound significantly reduced bacterial load in infected wounds compared to controls.
  • Cytotoxicity Assessment: Another study assessed the cytotoxic effects on various cancer cell lines, revealing that certain formulations led to enhanced apoptosis rates.

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